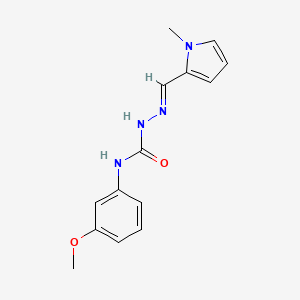
Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-, also known by its CAS number 119033-92-0, is a compound with notable biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₄O₂
- Molecular Weight : 272.30 g/mol
- Density : 1.194 g/cm³
- Index of Refraction : 1.59
- Toxicity : Moderately toxic by ingestion with an LD50 of 1002 mg/kg in rats .
1. Antimicrobial Activity
Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study on related compounds shows that thiosemicarbazide derivatives have potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated effective inhibition at low concentrations (0.1 mg/ml) .
| Compound | Target Bacteria | MIC (mg/ml) |
|---|---|---|
| Compound 1 | E. coli | 0.4 - 0.5 |
| Compound 2 | S. aureus | 0.1 |
| Compound 3 | E. coli, S. aureus | 0.1 |
2. Anticonvulsant Activity
The anticonvulsant potential of semicarbazide derivatives has been explored in various studies. A series of substituted semicarbazones were synthesized and evaluated for their ability to prevent seizures in animal models using the maximal electroshock (MES) method. Results indicated that compounds with aryl substitutions near the semicarbazone moiety exhibited significant anticonvulsant activity .
| Compound Name | Administration Method | Activity Level |
|---|---|---|
| 4-(4′-fluoro phenyl) levulinic acid semicarbazone | Intraperitoneal | High |
| Unsubstituted levulinic acid semicarbazone | Intraperitoneal | Inactive |
3. Antifungal Activity
Antifungal properties have also been attributed to semicarbazide derivatives, particularly those with pyrrole structures. These compounds have shown effectiveness against various fungal strains, although specific data on the compound remains limited .
Case Study 1: Antibacterial Efficacy
A comparative study analyzed the antibacterial efficacy of several thiosemicarbazides, including derivatives similar to semicarbazide, against clinical isolates of bacteria. The results highlighted that certain structural modifications significantly enhanced antibacterial activity, suggesting a potential pathway for drug development targeting resistant bacterial strains .
Case Study 2: Anticonvulsant Testing
In a controlled experiment involving mice, several derivatives of semicarbazide were administered to evaluate their anticonvulsant effects under induced seizure conditions. The study concluded that specific substitutions on the semicarbazone structure could lead to improved therapeutic profiles for managing epilepsy .
Properties
CAS No. |
119033-92-0 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C14H16N4O2/c1-18-8-4-6-12(18)10-15-17-14(19)16-11-5-3-7-13(9-11)20-2/h3-10H,1-2H3,(H2,16,17,19)/b15-10+ |
InChI Key |
SSPJOVCZZVRSES-XNTDXEJSSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















